H-Leu-Leu-Ala-OH

Übersicht

Beschreibung

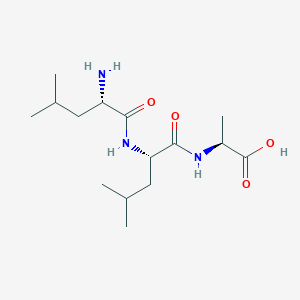

“Leu-Leu-Ala” is a tripeptide composed of the amino acids leucine (Leu), leucine (Leu), and alanine (Ala). Tripeptides are often studied for their potential biological activities, including acting as precursors for larger proteins .

Molecular Structure Analysis

The molecular structure of a tripeptide like “Leu-Leu-Ala” involves peptide bonds linking the amino acids together. Each amino acid has a central carbon atom connected to an amino group, a carboxyl group, a hydrogen atom, and a unique side chain .Physical and Chemical Properties Analysis

The physical and chemical properties of “Leu-Leu-Ala” would be influenced by the properties of its constituent amino acids. For example, leucine is hydrophobic, which could influence the peptide’s solubility and interactions with other molecules .Wissenschaftliche Forschungsanwendungen

Biomedizinische Forschung: Synenkephalin- und TGFalpha-Studien

Leu-Leu-Ala ist das C-terminale Tripeptid von Synenkephalin und dem Ratten-Transforming Growth Factor alpha (TGFalpha) . Es wird in Studien verwendet, um die Rolle dieser Peptide in der zellulären Signalübertragung und Krankheitsprozessen zu verstehen. Synenkephalin ist ein Opioidpeptid, und TGFalpha ist an der Zellproliferation beteiligt, was Leu-Leu-Ala für die Schmerztherapie und die Krebsforschung von Bedeutung macht.

Proteinbindung und -kopplung

In Routine-Laborverfahren wird Leu-Leu-Ala für die Bindung von Enzymen oder die Kopplung von Peptiden an Trägerproteine verwendet . Diese Anwendung ist entscheidend für die Herstellung von Konjugaten für die Antikörperproduktion, die Impfstoffentwicklung und die gezielte Medikamentenverabreichung.

Antioxidative Aktivität

Leu-Leu-Ala hat eine antioxidative Aktivität gezeigt, die bei der Entwicklung von Therapeutika und Nahrungsergänzungsmitteln wertvoll ist . Antioxidantien sind wichtig, um oxidativen Stress-bedingte Krankheiten zu verhindern, und die Rolle dieses Tripeptids könnte für die Entwicklung neuer Behandlungen entscheidend sein.

Lebensmittelwissenschaft: Verbesserung des Nährwerts

Die antioxidativen Eigenschaften von Leu-Leu-Ala können genutzt werden, um den Nährwert von Lebensmitteln zu verbessern . Durch die Einarbeitung dieses Tripeptids in Lebensmittel ist es möglich, gesundheitsfördernde funktionelle Lebensmittel zu schaffen, die oxidativem Stress entgegenwirken.

Kosmetikindustrie: Hautpflegeformulierungen

In der Kosmetikindustrie kann die antioxidative Kapazität von Leu-Leu-Ala in Hautpflegeprodukten genutzt werden, um oxidative Schäden an der Haut zu verhindern oder zu reduzieren . Diese Anwendung kann zur Entwicklung von Anti-Aging-Cremes und -Seren führen, die zur Erhaltung der Hautgesundheit und des Aussehens beitragen.

Nanobiotechnologie: Selbstassemblierung und Materialherstellung

Leu-Leu-Ala kann an der Selbstassemblierung von Peptiden teilnehmen und verschiedene Mikro- bis Nanostrukturen bilden . Diese Strukturen haben Anwendungen in der Medikamentenverabreichung, der Gewebezüchtung und der Herstellung von Nanomaterialien mit spezifischen Eigenschaften.

Pharmazeutika: Medikamentenentwicklung

Die Rolle des Tripeptids bei der Selbstassemblierung von Peptiden kann in der Pharmaindustrie für die Entwicklung neuartiger Medikamentenverabreichungssysteme genutzt werden . Durch das Verständnis seiner Assembliereigenschaften können Forscher effektivere und gezieltere Medikamentenverabreichungssysteme entwickeln.

Materialwissenschaft: Herstellung intelligenter Materialien

Die Fähigkeit von Leu-Leu-Ala, strukturierte Anordnungen zu bilden, kann in der Materialwissenschaft angewendet werden, um intelligente Materialien mit gewünschten Eigenschaften zu schaffen . Diese Materialien könnten in verschiedenen Branchen eingesetzt werden, darunter Elektronik, Sensorik und Biotechnologie.

Wirkmechanismus

Target of Action

H-LEU-LEU-ALA-OH, also known as Leu-Leu-Ala, is a tripeptide composed of two L-leucine units joined to L-alanine by a peptide linkage It’s known that leucine, one of the constituents of this tripeptide, plays a unique signaling role in skeletal muscle and adipose tissue, as well as other cell types, including placental cells . It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway .

Mode of Action

Leucine, a component of this tripeptide, is known to increase protein synthesis through activation of the mtor signaling pathway in various tissues

Biochemical Pathways

Leu-Leu-Ala is known to exhibit antioxidant activities . This suggests that it might be involved in pathways related to oxidative stress and cellular defense mechanisms. Leucine, a component of this tripeptide, is known to promote energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation . This indicates that Leu-Leu-Ala might influence these biochemical pathways.

Pharmacokinetics

Peptides generally have good gastrointestinal absorption and are orally bioavailable

Result of Action

Leu-Leu-Ala exhibits antioxidant activities , suggesting that it may help protect cells from damage caused by harmful free radicals.

Zukünftige Richtungen

Research into peptides like “Leu-Leu-Ala” could focus on exploring their potential biological activities and therapeutic applications. For example, peptides can be designed to have specific activities, such as acting as antimicrobial agents or signaling molecules .

Relevant Papers Several papers were found that mention peptides composed of leucine and alanine, although they do not specifically focus on “Leu-Leu-Ala”. These papers discuss topics such as the amino acid sequences of proteins, the properties of amino acid-rich peptides, and the potential therapeutic applications of peptides .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSUCEBCSBUMDP-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

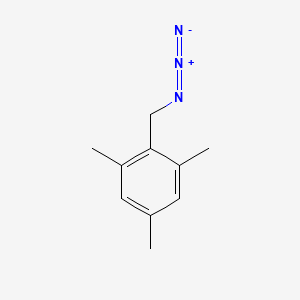

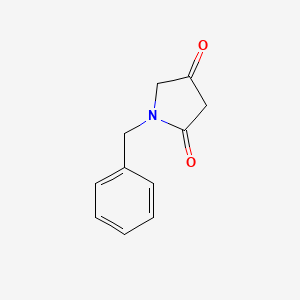

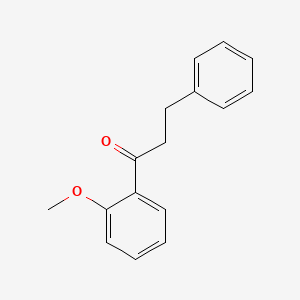

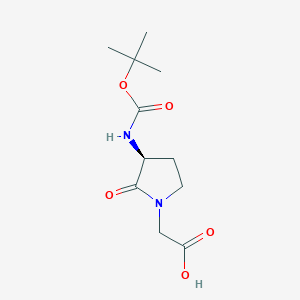

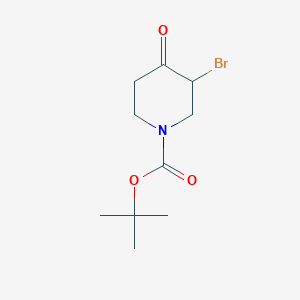

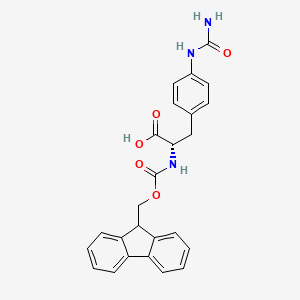

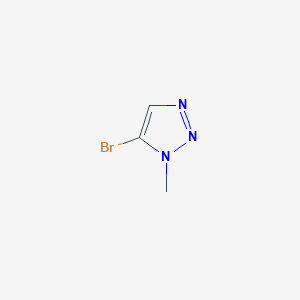

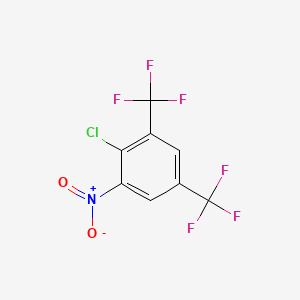

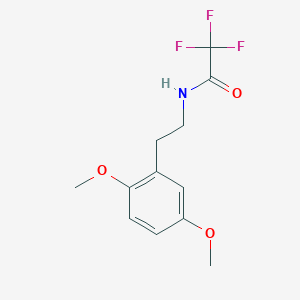

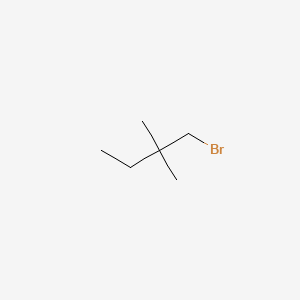

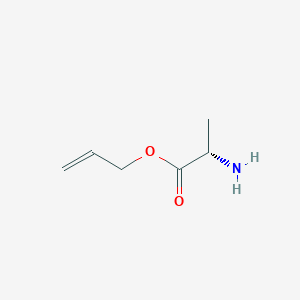

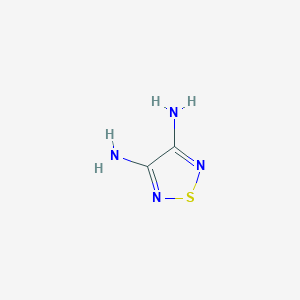

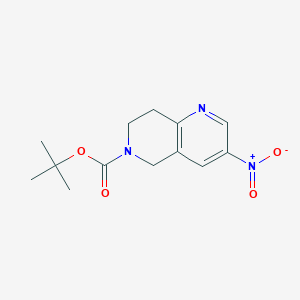

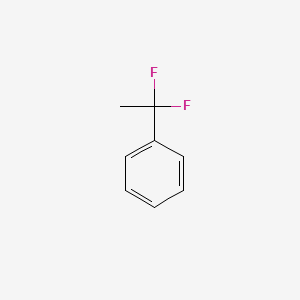

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular formula and weight depend on the specific form (e.g., free acid, salt, or derivative), the general tripeptide Leu-Leu-Ala consists of three amino acids: Leucine (Leu), Leucine (Leu), and Alanine (Ala).

ANone: Yes, circular dichroism (CD) spectra have been used to study the structural properties of Leu-Leu-Ala containing peptides, particularly in the context of larger depsipeptides. []

ANone: Downstream effects vary depending on the specific peptide sequence and its target. For instance, LLAP, through its DPP-4 inhibitory action, can enhance the stability of glucagon-like peptide-1 (GLP-1) [], leading to increased insulin secretion and improved glycemic control. []

ANone: Yes, several studies have examined the in vitro and in vivo efficacy of peptides containing the Leu-Leu-Ala sequence.

* **In vitro**: The peptide LLAP, containing the Leu-Leu-Ala sequence, has demonstrated dose-dependent insulin secretion in cultured BRIN-BD11 pancreatic cells. []* **In vivo**: LLAP also exhibited potent anti-hyperglycemic and insulinotropic effects in mice during an intraperitoneal glucose tolerance test (ipGTT). []ANone: Yes, the Leu-Leu-Ala sequence has been incorporated into an amphiphilic peptide designed to anchor lipid vesicles onto polymer supports. This system showed promise for immobilizing membrane-bound enzymes while preserving their activity, as demonstrated with gamma-glutamyl transpeptidase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.